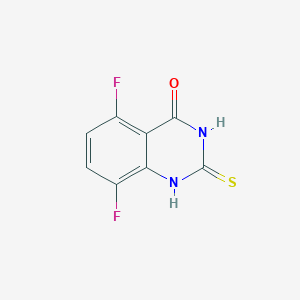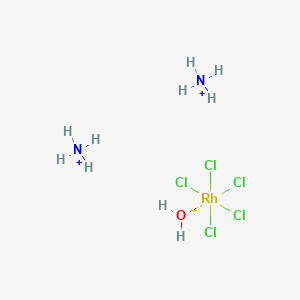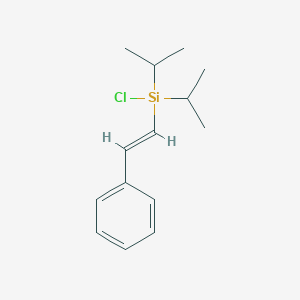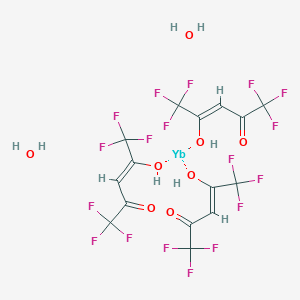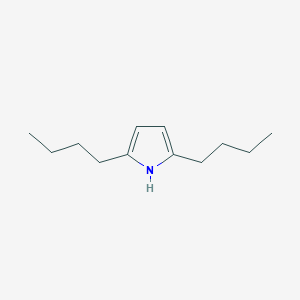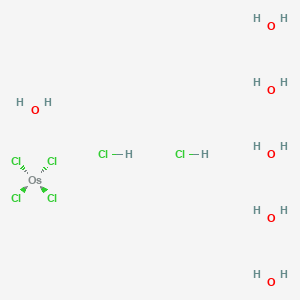
Dihydrogen hexachloroosmate(IV) hexahydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dihydrogen hexachloroosmate(IV) hexahydrate is a compound with the molecular formula H2Cl6Os. It is used in various applications including catalysis and organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula H2Cl6Os . The InChI Key for this compound is GCRLVKBHFZOVLQ-UHFFFAOYSA-H .Physical and Chemical Properties Analysis
This compound is a black crystalline solid . It is soluble in water . The molecular weight of the anhydrous form is 402.92 .科学的研究の応用
Nanoparticles for Hydrogen Storage
Nanoparticles, including metals that could be similar in reactivity to dihydrogen hexachloroosmate(IV) hexahydrate, have been studied for their role in hydrogen storage, focusing on the reversible and secure storage of hydrogen for sustainable energy vectors. The research highlights the challenges of large-scale hydrogen storage and the potential of metal-catalyzed processes in addressing these challenges, with an emphasis on ammonia borane dehydrogenation catalyzed by nanoparticles for safer solid H2 sources (Clève D. Mboyi et al., 2021).
Heterogeneous Catalysts for Chemical Conversion
The role of heterogeneous catalysts in converting carbohydrates to chemicals through processes like oxidation, reduction, and dehydration has been explored. This involves using various metals as catalysts, which might include compounds with similar properties to this compound, highlighting their potential in facilitating environmentally friendly chemical conversions (M. Climent, A. Corma, S. Iborra, 2011).
Pollution Reduction Applications
Transition metal dichalcogenides (TMDCs), while not directly this compound, share a connection through their use of transition metals in environmental applications. These compounds have been studied for their role in pollution reduction, including gas sensing, wastewater treatment, and carbon dioxide conversion. This indicates the broader potential of transition metal compounds in environmental protection and pollution reduction efforts (Xixia Zhang et al., 2020).
Safety and Hazards
特性
IUPAC Name |
tetrachloroosmium;hexahydrate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6ClH.6H2O.Os/h6*1H;6*1H2;/q;;;;;;;;;;;;+4/p-4 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZQFYCPGDHDNEF-UHFFFAOYSA-J |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.Cl.Cl.Cl[Os](Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl6H14O6Os |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 2-morpholinobenzo[d]thiazole-5-carboxylate; 99%](/img/structure/B6298349.png)


![Ethyl 4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylate hydrochloride; 95%](/img/structure/B6298362.png)
![5-t-Butyl 2-ethyl 6,7-dihydrothiazolo[4,5-c]pyridine-2,5(4H)-dicarboxylate](/img/structure/B6298367.png)

